molecular formula C14H15N3O3S B14122572 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

Cat. No.: B14122572
M. Wt: 305.35 g/mol
InChI Key: LSUFVORAGDCSEF-UHFFFAOYSA-N
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Description

2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide typically involves the reaction of ethyl 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with 4-hydroxyaniline. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or DMF (dimethylformamide) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The reaction parameters such as temperature, pressure, and concentration of reagents are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoate
  • Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides

Uniqueness

2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide is unique due to the presence of both the sulfanyl and hydroxyphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse biological activities .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C14H15N3O3S/c1-2-9-7-12(19)17-14(16-9)21-8-13(20)15-10-3-5-11(18)6-4-10/h3-7,18H,2,8H2,1H3,(H,15,20)(H,16,17,19)

InChI Key

LSUFVORAGDCSEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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